![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-恶二唑-3-基)乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 1365963-46-7](/img/structure/B1402916.png)

2-[2-(1,2,4-恶二唑-3-基)乙基]-1H-异吲哚-1,3(2H)-二酮

描述

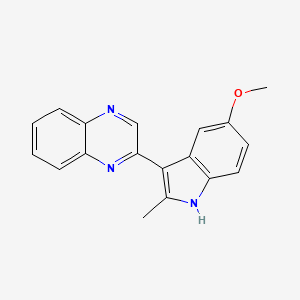

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring. An example of an isoindole derivative is Indigo dye, a blue dye that is used in coloring jeans.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The synthesis of isoindole derivatives is often achieved through cyclization reactions .

Molecular Structure Analysis

1,2,4-Oxadiazoles have four regioisomeric forms and their properties vary due to differences in the electronic environment caused by the positions of the two substituents in the oxadiazole ring . Isoindole has a planar structure due to the conjugation of p-orbitals across the molecule.

Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For 1,2,4-oxadiazoles, they possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .

科学研究应用

- Researchers have synthesized a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives. These compounds demonstrated promising anticancer activity against human cancer cell lines, including MCF-7, MDA MB-231, lung cancer (A549), and prostate cancer (DU-145) . The combination of the 1,2,4-oxadiazole scaffold with 5-fluorouracil enhances bioavailability and minimizes toxicity.

- Novel 1,2,4-oxadiazole derivatives have been investigated for their potential as anti-diabetic agents. These compounds exhibit valuable properties that could contribute to managing diabetes .

- Some 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic effects. These compounds may be useful in alleviating pain and inflammation .

- Certain 1,2,4-oxadiazole compounds have been studied for their ulcerogenic activity. Understanding their effects on ulcer formation is essential for drug safety assessment .

- An efficient one-pot method has been developed for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines. These bi-heterocycles hold potential for various applications .

- Molecular docking techniques have been employed to identify potential targets and design drugs based on 1,2,4-oxadiazole derivatives. These studies aid in optimizing bioavailability and minimizing toxicity .

Anticancer Activity

Anti-Diabetic Agents

Anti-Inflammatory and Analgesic Properties

Ulcerogenic Activity

Bi-Heterocycles Synthesis

Molecular Docking Studies

作用机制

Target of Action

It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

Compounds with the 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways depending on their specific targets .

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit a range of effects, including anticancer activity .

未来方向

1,2,4-Oxadiazoles have a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMGMSURHDTWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)

![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)